2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with the molecular formula C18H21ClN2O5S2 . This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a methoxyethylsulfamoyl group, and a methylsulfanylphenylacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-methoxyethylamine to form 2-chloro-4-[(2-methoxyethyl)amino]phenol. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfamoyl group, resulting in 2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenol. The final step involves the coupling of this intermediate with 2-(methylsulfanyl)phenylacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenol
- 2-(methylsulfanyl)phenylacetamide
- 2-chloro-4-nitrophenol
Uniqueness
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S2/c1-25-10-9-20-28(23,24)13-7-8-16(14(19)11-13)26-12-18(22)21-15-5-3-4-6-17(15)27-2/h3-8,11,20H,9-10,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZHZACKQYVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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